2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole
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Overview
Description
2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole is a complex organic compound that features a benzo[d][1,2,3]triazole core substituted with dodecyl and bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole typically involves the following steps:
Formation of the Benzo[d][1,2,3]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dodecyl Group: The dodecyl group can be introduced via alkylation reactions using dodecyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaic Materials: The compound is used in the synthesis of materials for organic photovoltaic cells, which are used to convert solar energy into electrical energy.
Chemical Sensors: Due to its unique electronic properties, it can be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole exerts its effects is primarily through its electronic properties. The compound can interact with other molecules through π-π stacking, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in organic electronics and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole is unique due to the presence of the dodecyl group, which can enhance its solubility and processability in organic solvents. Additionally, the bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) groups provide sites for further functionalization, making it a versatile building block for the synthesis of advanced materials.
Properties
Molecular Formula |
C30H51B2N3O4 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2-dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole |
InChI |
InChI=1S/C30H51B2N3O4/c1-10-11-12-13-14-15-16-17-18-19-22-35-33-25-23(31-36-27(2,3)28(4,5)37-31)20-21-24(26(25)34-35)32-38-29(6,7)30(8,9)39-32/h20-21H,10-19,22H2,1-9H3 |
InChI Key |
SXTDPQPCCHAITM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=NN(N=C23)CCCCCCCCCCCC)B4OC(C(O4)(C)C)(C)C |
Origin of Product |
United States |
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